Technical Whitepaper: Chemical Identifiers, Structural Modularity, and Synthetic Protocols for 4-((3-Methyloxetan-3-yl)methoxy)aniline
Technical Whitepaper: Chemical Identifiers, Structural Modularity, and Synthetic Protocols for 4-((3-Methyloxetan-3-yl)methoxy)aniline
Executive Summary & Structural Rationale
In modern medicinal chemistry, the optimization of a lead compound’s absorption, distribution, metabolism, and excretion (ADME) profile is just as critical as its target affinity. 4-((3-Methyloxetan-3-yl)methoxy)aniline represents a highly specialized, modular building block designed specifically to address these pharmacokinetic challenges.
By replacing a traditional lipophilic moiety (such as a gem-dimethyl group) with a 3-methyloxetane ring, chemists can drastically improve aqueous solubility and metabolic stability without inflating the molecule's lipophilicity (LogD) [1]. As a Senior Application Scientist, I view this compound not merely as an intermediate, but as a rational design system: the aniline core serves as a versatile pharmacophore handle for Buchwald-Hartwig aminations or amide couplings, while the oxetane ring acts as a robust bioisostere that shields the molecule from rapid cytochrome P450 (CYP450) degradation [3].
Fig 1: Structural modularity of 4-((3-Methyloxetan-3-yl)methoxy)aniline in drug design.
Chemical Identifiers & Physicochemical Profiling
While the free base of 4-((3-Methyloxetan-3-yl)methoxy)aniline may not have a universally standardized, single CAS Registry Number in public databases without specific salt forms, its direct synthetic precursor—4-((3-methyloxetan-3-yl)methoxy)-2-nitroaniline —is well-documented under [2].
To ensure unambiguous identification in your laboratory's informatics systems, the exact structural identifiers and predicted physicochemical data are summarized below.
Table 1: Standardized Chemical Identifiers & Quantitative Data
| Property / Identifier | Value / String |
| IUPAC Name | 4-[(3-methyloxetan-3-yl)methoxy]aniline |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| SMILES String | CC1(COC1)COc2ccc(N)cc2 |
| InChI String | InChI=1S/C11H15NO2/c1-11(6-14-7-11)8-13-10-4-2-9(12)3-5-10/h2-5H,6-8,12H2,1H3 |
| Topological Polar Surface Area (TPSA) | 44.48 Ų |
| Hydrogen Bond Donors / Acceptors | 1 / 3 |
| Rotatable Bonds | 3 |
Causality of Physicochemical Data: The TPSA of 44.48 Ų falls perfectly within the optimal range for blood-brain barrier (BBB) penetration and passive cellular permeability. The oxetane oxygen contributes uniquely to this by acting as a strong hydrogen bond acceptor, which lowers the basicity of adjacent systems and prevents hERG channel toxicity [3].
Self-Validating Synthetic Workflow & Methodologies
The synthesis of 4-((3-Methyloxetan-3-yl)methoxy)aniline is achieved via a robust, two-phase protocol. Trustworthiness in chemical synthesis requires self-validating systems; therefore, the following methodology includes the mechanistic rationale for reagent selection and built-in In-Process Controls (IPC).
Fig 2: Two-phase synthetic workflow for 4-((3-Methyloxetan-3-yl)methoxy)aniline.
Phase 1: Nucleophilic Substitution (Etherification)
Objective: Alkylation of 4-nitrophenol to form the ether linkage.
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Reagent Preparation: Charge a dry round-bottom flask with 4-nitrophenol (1.0 equiv) and anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).
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Base Addition: Add Potassium Carbonate (K₂CO₃) (2.0 equiv).
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Causality: K₂CO₃ is chosen because its pKa is sufficient to deprotonate the phenol (pKa ~7.1) forming a highly nucleophilic phenoxide, but it is mild enough to prevent base-catalyzed ring-opening of the strained oxetane ring. DMF is utilized as a polar aprotic solvent to leave the phenoxide unsolvated, thereby accelerating the Sₙ2 kinetics.
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Electrophile Addition: Introduce (3-methyloxetan-3-yl)methyl methanesulfonate (1.1 equiv) dropwise.
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Thermal Activation: Heat the reaction mixture to 80°C for 12 hours under an inert nitrogen atmosphere.
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IPC & Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is self-validating when the deep yellow color of the free phenoxide anion dissipates, indicating complete conversion to the neutral ether intermediate.
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Workup: Quench with H₂O, extract with Ethyl Acetate, wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.
Phase 2: Chemoselective Catalytic Hydrogenation
Objective: Reduction of the nitro group to the primary aniline without cleaving the oxetane ring.
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Solvent & Catalyst: Dissolve the intermediate from Phase 1 in absolute Ethanol (0.2 M). Add 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight).
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Causality: Palladium on carbon under mild conditions (1 atm H₂) is highly chemoselective. It will rapidly reduce the nitro group to an amine while leaving the oxetane ring entirely intact. Harsher reducing agents (like LiAlH₄) risk ring-opening the oxetane.
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Hydrogenation: Purge the flask with vacuum/nitrogen cycles, then introduce Hydrogen gas via a balloon (1 atm). Stir vigorously at room temperature for 4-6 hours.
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IPC & Validation: Monitor via LC-MS. The protocol is validated when the[M+H]⁺ peak shifts to m/z 194.1 (Exact Mass + H⁺), confirming the loss of the oxygen atoms from the nitro group and the addition of protons.
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Workup: Filter the heterogeneous mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the Pd/C dry out completely on the filter paper to prevent auto-ignition. Concentrate the filtrate to yield the pure 4-((3-Methyloxetan-3-yl)methoxy)aniline.
Applications in Drug Development
The integration of this specific aniline into drug discovery pipelines is highly strategic. As documented in recent patent literature for [2], the aniline nitrogen serves as a nucleophile for coupling with pyrimidine or pyridine cores. The resulting compounds exhibit enhanced pharmacokinetic profiles due to the oxetane bioisostere, which prevents the rapid oxidative metabolism typically seen with standard alkoxy or alkyl groups [1].
References
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Oxetanes in Drug Discovery: Structural and Synthetic Insights Journal of Medicinal Chemistry (ACS Publications)[Link] [1]
- Salt Inducible Kinase Inhibitors Google P
